Tempone-H
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUSKGEUADGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189892 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-11-4 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003106434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Functionalization of 4 Oxo Tempo
Established Synthetic Routes for 4-Oxo-TEMPO
The production of 4-Oxo-TEMPO is primarily achieved through the oxidation of its precursor, 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP). Several methods have been developed to facilitate this transformation, with variations in oxidizing agents and reaction conditions.
Synthesis from 2,2,6,6-Tetramethyl-4-piperidone (4-oxo-TMP) and Singlet Oxygen
A prominent method for the synthesis of 4-Oxo-TEMPO involves the reaction of 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP) with singlet oxygen (¹O₂). chemicalbook.comscientificlabs.iescientificlabs.ie This reaction is often studied in the context of photodynamic processes, where photosensitizers like titanium dioxide (TiO₂) are irradiated to generate singlet oxygen. scientificlabs.ietandfonline.com
The generation of singlet oxygen can be achieved by irradiating an aqueous suspension of TiO₂. tandfonline.com The highly reactive singlet oxygen then reacts with 4-oxo-TMP to form the stable paramagnetic product, 4-Oxo-TEMPO. tandfonline.com This process can be monitored using Electron Spin Resonance (ESR) spectroscopy, which detects the characteristic triplet signal of the 4-Oxo-TEMPO radical. tandfonline.comnih.gov The intensity of this signal is proportional to the concentration of singlet oxygen generated. researchgate.net
This synthetic approach is particularly relevant in studies investigating reactive oxygen species (ROS) and their interactions with various molecules. The formation of 4-Oxo-TEMPO serves as an indicator of singlet oxygen presence. nih.gov
Alternative Synthetic Pathways and Their Mechanistic Considerations
Beyond the singlet oxygen route, other oxidative pathways to 4-Oxo-TEMPO have been explored. One such pathway involves the reaction with hydroxyl radicals. researchgate.netrsc.org This process is proposed to start with the abstraction of a hydrogen atom from the 4-position of a 4-substituted TEMPO derivative by a hydroxyl radical. researchgate.netrsc.org While thermodynamically feasible, the activation barrier for this abstraction is higher compared to other positions on the TEMPO scaffold. researchgate.netrsc.org Following the formation of a radical at the 4-position, it can then react with another hydroxyl radical or dioxygen to yield 4-Oxo-TEMPO. researchgate.netrsc.org
Another considered mechanism for the conversion of 4-hydroxy-TEMPO (TEMPOL) to 4-Oxo-TEMPO involves an alkoxyl radical intermediate, which is considered to be a competitive pathway. researchgate.netrsc.org
Role of Triacetonamine (B117949) in Industrial Scale Production of TEMPO Derivatives
On an industrial scale, the synthesis of TEMPO and its derivatives, including 4-Oxo-TEMPO, is intrinsically linked to the precursor 2,2,6,6-tetramethyl-4-piperidone, more commonly known as triacetonamine (TAA). qualitas1998.netresearchgate.net Triacetonamine is a key intermediate synthesized from the condensation of acetone (B3395972) and ammonia. qualitas1998.netwikipedia.org Its availability at a low cost makes the production of TEMPO derivatives economically viable for large-scale applications. qualitas1998.net
Triacetonamine serves as the foundational building block for a wide range of hindered amine stabilizers (HALS) and TEMPO-based products. researchgate.netresearchgate.net By modifying the ketone group or the hindered amine function of TAA, various derivatives are produced. researchgate.net The subsequent oxidation of these TAA derivatives leads to the formation of the corresponding nitroxyl (B88944) radicals, such as 4-Oxo-TEMPO. researchgate.net
The direct condensation of acetone and ammonia, sometimes catalyzed by zeolites, can produce triacetonamine. researchgate.netupc.edu While this reaction has been studied, achieving high yields remains a focus of process optimization. upc.edu
Derivatization Strategies for Tailored 4-Oxo-TEMPO Analogs
The versatility of 4-Oxo-TEMPO can be expanded through various derivatization strategies, allowing for the creation of analogs with tailored properties for specific applications.
Chemical Modifications at the Piperidine (B6355638) Ring
The piperidine ring of 4-Oxo-TEMPO offers several sites for chemical modification. These modifications can alter the steric and electronic properties of the molecule, influencing its reactivity and physical characteristics. For instance, reactions at the ketone moiety can introduce a variety of functional groups.
One common modification is the reductive amination of 4-Oxo-TEMPO. This reaction can be used to attach the TEMPO moiety to other molecules or surfaces. For example, aminopropyl groups on a solid support can be functionalized with 4-Oxo-TEMPO through reductive amination to create heterogeneous catalysts. nih.gov
Functionalization at the 2-position with Distal Substituents
While modifications at the 4-position are common, functionalization at other positions of the piperidine ring, such as the 2-position, can introduce more complex and distal substituents. These modifications can be more challenging due to the steric hindrance of the adjacent gem-dimethyl groups. However, successful introduction of substituents at this position can lead to novel TEMPO derivatives with unique properties.
Research into the synthesis of novel nitroxide ionic liquids has explored the creation of TEMPO derivatives with functional groups suitable for forming ionic liquids. For example, the synthesis of [BMIM][Carboxy-TEMPO] demonstrates the potential for creating recyclable TEMPO-based catalysts. whiterose.ac.uk
Synthesis of Novel Nitroxide Spin Labels from 4-Oxo-TEMPO via Favorskii Rearrangement
The Favorskii rearrangement is a cornerstone in the synthetic chemist's toolkit for transforming α-halo ketones into carboxylic acid derivatives, and it has been ingeniously applied to the modification of nitroxide spin labels. This reaction provides a robust and versatile method for the ring contraction of six-membered piperidine systems, such as 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-oxo-TEMPO), into five-membered pyrrolidine (B122466) (often called PROXYL) or pyrroline (B1223166) rings. nih.govmdpi.comst-andrews.ac.uk This transformation is critical for creating novel spin labels with different chemical stability and structural properties compared to their piperidine precursors. nih.govmdpi.com Pyrrolidine and pyrroline nitroxides, for instance, exhibit significantly greater resistance to chemical reduction than their six-membered counterparts. nih.govmdpi.com
The general synthetic pathway begins with the halogenation of a piperidin-4-one derivative at the α-position(s) to the carbonyl group. rsc.orguit.no For the synthesis of pyrroline nitroxides, the precursor 2,2,6,6-tetramethyl-4-piperidone is typically treated with an excess of bromine to yield a 3,5-dibromo derivative, which is isolated as a hydrobromide salt. uit.norsc.org The subsequent introduction of a base, such as hydroxide (B78521), methoxide, or ammonia, triggers the Favorskii rearrangement, leading to the contracted five-membered ring and, after elimination of hydrogen bromide, the corresponding pyrroline carboxylic acid derivative. rsc.orgrsc.org This intermediate can then be oxidized to the stable nitroxyl radical and further functionalized as needed. rsc.org
A similar strategy is employed for the synthesis of saturated pyrrolidine (PROXYL) nitroxides. st-andrews.ac.ukrsc.org This can be achieved by the chemical reduction of the corresponding pyrroline double bond or by initiating the Favorskii rearrangement from a monobrominated piperidinone species. uit.no
A notable example of this methodology is the synthesis of the bromoacrylaldehyde spin label (BASL), a bifunctional label designed for ligation to nucleophiles and reductive amination. ljmu.ac.uknih.gov The synthesis commences with the tri-bromination of commercially available 4-oxo-TEMPO. ljmu.ac.uknih.gov This is followed by a Favorskii rearrangement which affords a pyrrolidine nitroxide intermediate. ljmu.ac.uknih.gov Subsequent chemical modifications, including acid chloride formation, reduction, and selective oxidation, yield the final BASL product in gram quantities. ljmu.ac.uknih.gov
The reaction of 3-Bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, a halogenated derivative of 4-oxo-TEMPO, with various carbon-nucleophiles has also been shown to produce novel bicyclic pyrrolidine nitroxides through a partial Favorskii rearrangement. researchgate.net Furthermore, the Favorskii rearrangement of 4-oxo-TEMPO derivatives can occur under specific conditions, such as in alkaline media where 4-acetamido-TEMPO degrades into 4-oxo-TEMPO and subsequently rearranges to a pyrrolidine-3-carboxylic acid (PROXYL) derivative. researchgate.net Research has also demonstrated the conversion of a mixture of brominated triacetoneamine derivatives into a single product through a Favorskii rearrangement using 28% aqueous ammonia, with an isolated yield of 75%. scispace.com
Table 1: Synthetic Intermediates in the Preparation of BASL from 4-Oxo-TEMPO
The following table outlines the key compounds involved in the synthesis of the bromoacrylaldehyde spin label (BASL) via a Favorskii rearrangement.
| Compound Name | Structure / Description | Role in Synthesis |
| 4-oxo-TEMPO | A six-membered piperidine nitroxide with a ketone at the 4-position. | Starting Material |
| Tri-brominated 4-oxo-TEMPO | The α-halogenated intermediate necessary for the rearrangement. | Intermediate |
| Pyrrolidine nitroxide 2 | A five-membered pyrrolidine ring structure formed after the ring contraction. ljmu.ac.uk | Product of Favorskii Rearrangement |
| Bromoacrylaldehyde spin label (BASL) 3 | The final bifunctional spin label containing an aldehyde and an electrophilic carbon. ljmu.ac.uk | Final Product |
Electron Paramagnetic Resonance Epr Spectroscopy Applications and Methodologies with 4 Oxo Tempo
4-Oxo-TEMPO as a Standard Nitroxide Spin Probe in EPR Studies
4-Oxo-TEMPO is frequently utilized as a standard nitroxide spin probe in EPR studies due to its stability and characteristic three-line EPR spectrum. sigmaaldrich.comsigmaaldrich.comosti.gov This stable radical is employed in a range of applications, from fundamental biological studies to polymer chemistry. ruifuchemical.comsigmaaldrich.comscientificlabs.com Its utility extends to serving as a polarizing agent in dynamic nuclear polarization (DNP) studies. sigmaaldrich.comscientificlabs.com
Principles of Spin Labeling with Nitroxides in EPR
Spin labeling is a technique where a paramagnetic molecule, or spin label, is attached to a specific site in a macromolecule, such as a protein or nucleic acid. nih.gov Nitroxides, like 4-Oxo-TEMPO, are the most commonly used spin labels for these applications. nih.govrsc.org The fundamental principle involves covalently attaching the nitroxide to a target site, often a cysteine residue in proteins, and then using EPR spectroscopy to monitor the behavior of the unpaired electron. nih.govnews-medical.net
Quantitative Analysis of Radical Species using 4-Oxo-TEMPO
4-Oxo-TEMPO can be used as a standard for the quantitative analysis of other radical species by EPR. osti.gov The concentration of a radical sample can be determined by comparing the double integral of its EPR spectrum with that of a 4-Oxo-TEMPO standard of known concentration, measured under identical experimental conditions. unizar.es This method is crucial for determining the efficiency of spin labeling procedures, which is the ratio of the spin concentration to the protein concentration. unizar.es
In one study, the amount of 4-Oxo-TEMPO formed was quantified through a calibration procedure using a known amount of the compound to estimate the proportion of singlet oxygen generated. researchgate.net Another application involves using 4-Oxo-TEMPO as a reference to compare the EPR sensitivity of different resonator setups. rsc.org
Investigation of Singlet Oxygen Generation via 4-Oxo-TEMPO as a Spin Trap
4-Oxo-TEMPO is instrumental in detecting and quantifying singlet oxygen (¹O₂), a highly reactive oxygen species. It achieves this by acting as a spin trap. The diamagnetic precursor, 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP or 4-Oxo-TEMP), reacts selectively with singlet oxygen to form the stable paramagnetic product, 4-Oxo-TEMPO. sigmaaldrich.comscientificlabs.comresearchgate.netrsc.orgcnr.it The resulting 4-Oxo-TEMPO can then be detected and quantified by its characteristic three-line EPR signal. researchgate.netrsc.orgcnr.ittandfonline.com
This method has been widely applied in various research areas. For instance, it has been used to investigate the generation of singlet oxygen by photoexcited titanium dioxide (TiO₂) in both ethanol (B145695) and aqueous suspensions. sigmaaldrich.comscientificlabs.comtandfonline.com Studies have shown that the amount of 4-Oxo-TEMPO formed increases with the concentration of TiO₂ and irradiation time. tandfonline.com This technique has also been crucial in studying singlet oxygen evolution in aprotic lithium-oxygen (Li-O₂) batteries, where the formation of 4-Oxo-TEMPO confirms the presence of singlet oxygen during the charging process. researchgate.netcnr.it
The table below summarizes findings from a study investigating photoinduced singlet oxygen generation by different fullerene complexes, where 4-Oxo-TEMPO was used as a spin trap. rsc.org
Table 1: Relative Singlet Oxygen Generation by Fullerene Complexes
| Compound | Relative Amount of ¹O₂ Generation (after 10 min irradiation) |
|---|---|
| C₆₀/PVP | Low |
| P1 | Slightly higher than C₆₀ |
| P2 | Significantly higher than C₆₀ |
| P3 | Significantly higher than C₆₀ |
Data derived from double integration analyses of the 4-Oxo-TEMPO EPR signal. rsc.org
EPR-Based Studies of Redox Processes and Radical Scavenging
The reactivity of the nitroxide group in 4-Oxo-TEMPO allows for its use in studying redox processes and the scavenging of various radical species. ruifuchemical.comrsc.org The nitroxyl (B88944) radical can undergo reduction to form the corresponding hydroxylamine (B1172632) or oxidation to the oxoammonium cation, and these transformations can be monitored by EPR. rsc.org
Monitoring Reactions with Biologically Significant Reactive Oxygen Species (ROS)
4-Oxo-TEMPO and its precursor are valuable tools for monitoring reactions involving biologically significant reactive oxygen species (ROS). ruifuchemical.comnih.gov The reaction between 4-Oxo-TEMP and singlet oxygen to form 4-Oxo-TEMPO is a prime example. researchgate.net Furthermore, the decay of the 4-Oxo-TEMPO EPR signal can indicate its reaction with other ROS, effectively acting as a scavenger. mdpi.com The ability of a biological system to reduce the nitroxide spin probe is proportional to its antioxidant activity, making the disappearance of the EPR signal a marker for the state of the antioxidant defense system. nih.gov
The table below illustrates the relative spin polarization efficiencies and total quenching rate constants of singlet oxygen for different nitroxides.
Table 2: Properties of Different Nitroxides in Reaction with Singlet Oxygen
| Nitroxide | Relative Spin Polarization Efficiency | Total Quenching Rate Constant of ¹O₂ |
|---|---|---|
| 4-hydroxy-TEMPO | Highest | Lowest |
| TEMPO | Intermediate | Intermediate |
| 4-Oxo-TEMPO | Lowest | Highest |
Adapted from time-resolved EPR studies. rsc.org
Kinetics of Nitroxide Decay in Plasma-Treated Aqueous Solutions
The stability of nitroxides like 4-Oxo-TEMPO in complex environments is a critical area of study, particularly in the context of low-temperature plasmas (LTPs) which have biomedical applications. whiterose.ac.ukyork.ac.uk Research has shown that the concentration of 4-Oxo-TEMPO in aqueous solutions decays when exposed to plasma. whiterose.ac.ukresearchgate.net The kinetics of this decay have been investigated using EPR spectroscopy.
Studies have demonstrated that the initial decay rate of 4-Oxo-TEMPO is dependent on its initial concentration. whiterose.ac.ukresearchgate.net At low concentrations, the decay approaches pseudo-first-order kinetics, while at higher concentrations, the kinetic order is fractional. whiterose.ac.uk The decay is attributed to reactions with various plasma-induced species. whiterose.ac.ukresearchgate.net By using different scavengers, it was determined that in oxygen-free plasmas, the decay is partly due to the reduction of the nitroxide group by hydrogen atoms. whiterose.ac.ukwhiterose.ac.uk
The following table presents data on the decay of 4-Oxo-TEMPO in aqueous solutions exposed to different types of plasmas.
Table 3: 4-Oxo-TEMPO Decay in Plasma-Treated Aqueous Solutions
| Plasma Type | 4-Oxo-TEMPO Conversion (%) |
|---|---|
| He | ~25 |
| He + 0.5% O₂ | ~25 |
| He + 0.5% O₂ + Glycine | ~15 |
| He + Hydroquinone | ~5 |
| He + p-Benzoquinone | ~25 |
Initial 4-Oxo-TEMPO concentration was 200 µM. Scavengers were added in 100 eq concentrations. Exposure time was 60 s. Data derived from EPR measurements. researchgate.net
These studies highlight the importance of considering the stability and potential decay of nitroxide spin adducts in quantitative spin-trapping experiments, especially in reactive environments like those generated by plasma. whiterose.ac.ukyork.ac.ukresearchgate.net
Mechanism of Nitroxide Decay via Reduction and Degradation Pathways
The stability of 4-Oxo-TEMPO, a model nitroxide, is a critical factor in its application. However, it is susceptible to decay through various pathways, including reduction and degradation. The decay of 4-Oxo-TEMPO has been observed to be a non-selective process that can involve both the reduction of the nitroxide group and potential ring-opening degradation reactions. whiterose.ac.uk
In oxygen-free plasma environments, the decay of 4-Oxo-TEMPO partially occurs through reduction by plasma-generated hydrogen atoms (•H). whiterose.ac.uk The presence of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can also contribute to its degradation. researchgate.net Studies have shown that in aqueous solutions exposed to plasma, 4-Oxo-TEMPO decay is influenced by the initial concentration of the nitroxide, with the kinetics being complex and transitioning from pseudo-first-order at low concentrations to a fractional order at higher concentrations. whiterose.ac.uk
The degradation can also be initiated by hydrogen abstraction at the 4-position by hydroxyl radicals, leading to the formation of 4-oxo-TEMPO (TEMPONE). researchgate.net Furthermore, the oxidized form of TEMPO derivatives, the oxoammonium cation, has been found to be significantly more susceptible to degradation, particularly in the presence of hydroxide (B78521) ions. yonsei.ac.kr This degradation can proceed through ring-cleavage reactions, especially in the presence of atomic oxygen. researchgate.net In acidic conditions at high temperatures, the decay of TEMPO is attributed to disproportionation and subsequent decomposition of the resulting oxoammonium salt. whiterose.ac.uk
The primary products of 4-Oxo-TEMPO decay often include its corresponding hydroxylamine (4-oxo-TEMPOH) and the secondary amine (4-oxo-TEMP). whiterose.ac.uk The relative yields of these products can vary depending on the specific conditions of the degradation process. whiterose.ac.uk
Dynamic Nuclear Polarization (DNP) Studies Utilizing 4-Oxo-TEMPO
4-Oxo-TEMPO is a widely utilized compound in the field of Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. caymanchem.comresearchgate.netnih.gov
4-Oxo-TEMPO as a Free Radical Polarizing Agent in DNP-NMR Spectroscopy
4-Oxo-TEMPO serves as an effective free radical polarizing agent in DNP-NMR spectroscopy. caymanchem.comresearchgate.netnih.gov Its primary function is to transfer the high polarization of its unpaired electron spins to surrounding nuclear spins, thereby dramatically enhancing the NMR signal. weebly.com This process typically occurs at low temperatures and high magnetic fields. nih.gov
The efficiency of 4-Oxo-TEMPO as a polarizing agent is linked to its electron spin resonance (ESR) properties, particularly its relatively broad ESR linewidth. weebly.comaip.org This characteristic allows for the simultaneous hyperpolarization of different nuclei, such as ¹³C, ¹H, and ²H, through the thermal mixing DNP mechanism. aip.org This is in contrast to radicals with narrow ESR widths, like trityl OX063, which are more selective in the nuclei they can efficiently polarize. aip.org
Studies have shown that 4-Oxo-TEMPO is effective for polarizing various nuclei, including ¹³C, ¹⁵N, and ⁸⁹Y, leading to significant NMR signal enhancements. weebly.comnih.gov The optimal concentration for DNP experiments using 4-Oxo-TEMPO is typically around 40 mM. weebly.comaip.org
Optimization of DNP Experiments in Aqueous Solutions
Optimizing DNP experiments in aqueous solutions is crucial for many biological and chemical applications. Research has focused on enhancing the DNP effect with nitroxide radicals like 4-Oxo-TEMPO in water. d-nb.info
Key factors influencing the DNP enhancement in aqueous solutions include the concentration of the nitroxide radical and isotopic labeling. d-nb.infompg.de Studies comparing 4-hydroxy-TEMPO (TEMPOL) and 4-Oxo-TEMPO in aqueous solutions found no significant difference in the ¹H-DNP enhancements they produced, with maximum enhancements observed at a concentration of 5 mM. d-nb.info
Isotopic substitution, such as using ¹⁵N and ²H (deuterium), has been shown to improve DNP efficiency. d-nb.infompg.de The reduction in the number of hyperfine lines and the narrowing of the EPR line width due to ¹⁵N substitution can lead to significantly higher DNP enhancements. d-nb.info Deuteration of the glassing matrix has also been found to increase the ¹³C polarization for samples doped with 4-Oxo-TEMPO. weebly.com The use of pulsed electron double resonance (ELDOR) has been proposed to determine the effective saturation factor of nitroxide radicals, which is a key parameter in understanding and optimizing the Overhauser DNP effect in liquids. mpg.de
Computational Approaches in EPR Spectroscopy of Nitroxyl Radicals
Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding the electronic structure and properties of nitroxyl radicals like 4-Oxo-TEMPO.
Density Functional Theory (DFT) Calculations for Hyperfine Coupling Constants (HFCCs)
DFT calculations are widely used to predict the hyperfine coupling constants (HFCCs) of nitroxyl radicals, which are key parameters measured in EPR spectroscopy. conicet.gov.ar The accuracy of these calculations depends on the chosen exchange-correlation functional and basis set. conicet.gov.arscience.gov
For a set of linear and cyclic alkylnitroxyl radicals, including 4-Oxo-TEMPO, various DFT functionals (B3LYP, PBE0, BHandHLYP) have been tested against experimental data. conicet.gov.ar The results indicate that the choice of functional can significantly impact the accuracy of the calculated HFCCs. conicet.gov.ar For instance, some functionals may provide better agreement for certain nuclei (e.g., ¹⁴N) while others are more accurate for protons. conicet.gov.ar High-level methods like coupled-cluster are also used as a benchmark for DFT results. conicet.gov.ar
The electrophilicity of stable nitroxide radicals (SNRs), which influences their inhibition properties, has also been investigated using DFT. The calculated order of electrophilicity for several TEMPO derivatives was found to be 4-hydroxy-TEMPO > 4-oxo-TEMPO > 4-amino-TEMPO > TEMPO. semanticscholar.org
Modeling and Simulation of Nitroxide Structures and Properties
Computational modeling and simulation provide insights into the structure, dynamics, and interactions of nitroxyl radicals. conicet.gov.aracs.org DFT calculations can be used to determine the optimized geometries of radicals like 4-Oxo-TEMPO. conicet.gov.ar
Molecular dynamics (MD) simulations are employed to study the behavior of these radicals in different solvent environments. acs.org For example, MD simulations of TEMPO in water, methanol, and N,N-dimethylformamide (DMF) have been used to investigate solute-solvent interactions and the resulting UV-Vis spectra. acs.org These simulations can provide detailed information on radial distribution functions and coordination numbers, helping to understand how the solvent structure affects the properties of the radical. acs.org
These computational approaches are essential for interpreting experimental data and for designing new nitroxyl radicals with tailored properties for specific applications in spectroscopy and beyond.
Redox Chemistry and Catalytic Applications of 4 Oxo Tempo
4-Oxo-TEMPO in Electrocatalytic Oxidation Reactions
The utility of nitroxyl (B88944) radicals like 4-Oxo-TEMPO in electrocatalytic reactions is fundamentally tied to their redox properties. These compounds can act as mediators, transferring electrons between an electrode and a substrate, thereby facilitating reactions such as alcohol oxidation.
The core of nitroxyl-mediated electrocatalysis lies in the reversible one-electron oxidation of the nitroxyl radical (N-O•) to its corresponding oxoammonium cation (N=O⁺). tcichemicals.com This redox couple is responsible for the subsequent chemical oxidation of the substrate, typically an alcohol. osti.gov In this process, the oxoammonium cation acts as the active oxidant, converting the alcohol to a carbonyl compound (an aldehyde or ketone) while being reduced back to a hydroxylamine (B1172632) (N-OH). tcichemicals.com The hydroxylamine can then be re-oxidized to the nitroxyl radical, completing the catalytic cycle.
The potential at which this N-O•/N=O⁺ redox event occurs, known as the midpoint potential (Emp), is a critical parameter. It is influenced by the structural and electronic properties of the substituents on the piperidine (B6355638) ring. nih.gov For instance, electron-withdrawing groups tend to increase the redox potential. Studies comparing various TEMPO derivatives and bicyclic nitroxyls have shown that this redox potential is a more dominant factor in determining catalytic activity than steric hindrance. researchgate.netscite.ainih.gov
In cyclic voltammetry studies under conditions similar to those used for alcohol oxidation, many nitroxyls, such as TEMPO, 4-acetamido-TEMPO (ACT), and bicyclic derivatives like AZADO and ABNO, exhibit reversible electron transfer. nih.gov However, 4-Oxo-TEMPO displays a notable deviation from this behavior.
A defining characteristic of 4-Oxo-TEMPO in electrocatalysis is the pronounced instability of its corresponding oxoammonium cation. nih.gov Under the basic conditions often employed for alcohol oxidation, cyclic voltammograms of 4-Oxo-TEMPO show irreversible behavior. nih.gov This irreversibility is a direct reflection of the chemical instability of the electrochemically generated 4-oxo-TEMPO oxoammonium species. nih.gov
Research has demonstrated that oxoammonium species with a keto-substituent, such as 4-Oxo-TEMPO, are highly susceptible to base-promoted ring opening. nih.gov This degradation pathway effectively removes the active oxidant from the catalytic cycle, preventing efficient turnover. Consequently, this instability is the primary reason for the compound's limited performance in many standard electrocatalytic applications.
When comparing the electrocatalytic activity of various nitroxyls for alcohol oxidation, 4-Oxo-TEMPO's performance is markedly inferior to both other TEMPO derivatives and bicyclic nitroxyls like 2-azaadamantane (B3153908) N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). nih.gov While bicyclic nitroxyls were initially thought to be more effective than TEMPO due to a smaller steric profile, studies have revealed that the nitroxyl/oxoammonium redox potential is the more critical factor. nih.govcapes.gov.br
For example, 4-acetamido-TEMPO (ACT), an inexpensive TEMPO derivative with a high midpoint potential, demonstrates significantly higher electrocatalytic activity for alcohol oxidation than both AZADO and ABNO. nih.govrhhz.net In direct contrast, when 4-Oxo-TEMPO is evaluated under the same electrocatalytic conditions, it shows no significant catalytic activity. nih.gov This lack of activity is a direct consequence of the instability of its oxoammonium species, as discussed previously. nih.gov
The following table summarizes the electrochemical properties and observed catalytic activity of 4-Oxo-TEMPO in comparison to other common nitroxyl catalysts.
| Nitroxyl Catalyst | Midpoint Potential (Emp vs Fc/Fc⁺) | Cyclic Voltammetry Behavior (Basic Conditions) | Relative Electrocatalytic Activity for Alcohol Oxidation |
| 4-Oxo-TEMPO | Not reported as stable | Irreversible | No significant activity observed nih.gov |
| TEMPO | 0.65 V | Reversible | Moderate nih.gov |
| 4-acetamido-TEMPO (ACT) | 0.65 V | Reversible | High; >2-fold higher than TEMPO nih.govrhhz.net |
| AZADO | Not specified | Reversible | Moderate; similar to TEMPO nih.gov |
| ABNO | Not specified | Reversible | Moderate; similar to TEMPO nih.gov |
Data sourced from studies under conditions suitable for alcohol oxidation. nih.gov
Instability of 4-Oxo-TEMPO Oxoammonium Species
4-Oxo-TEMPO as an Oxidant in Organic Synthesis
Beyond electrocatalysis, 4-Oxo-TEMPO participates in specific redox processes relevant to organic synthesis, functioning as a component of an oxidative system rather than a standalone catalyst for alcohol oxidation.
The TEMPO/TEMPOH (hydroxylamine) redox couple is integral to many synthetic transformations. While TEMPO itself is often used as a radical trap in cascade and cyclization reactions, the specific role of 4-Oxo-TEMPO is more nuanced. biosynth.com The fundamental redox reaction between 4-Oxo-TEMPO and the hydroxylamine of TEMPO (TEMPO-H) has been investigated to understand the kinetics of this family of compounds. The deuterium (B1214612) atom transfer reaction between 4-Oxo-TEMPO and deuterated TEMPO-H was found to be significantly slower than the hydrogen atom transfer, revealing a large kinetic isotope effect. science.gov
This specific reaction is a component of the broader redox chemistry that underpins tandem reactions. For example, the TEMPO radical can initiate cyclization by promoting the formation of radical intermediates. rhhz.net While direct, widespread application of 4-Oxo-TEMPO as the primary mediator in tandem cyclizations is not extensively documented, its redox relationship with TEMPO-H is a key part of the underlying chemical principles that govern these systems. science.gov
A notable application of 4-Oxo-TEMPO is in non-metal-mediated acceptorless dehydrogenation, particularly when combined with electrochemistry. nih.gov A system utilizing a TEMPO/4-oxo-TEMPO redox couple has been successfully employed for the oxidative cyclization of substrates like o-phenylenediamines or benzamides with benzyl (B1604629) alcohols to form valuable N-heterocycles such as phenyl-benzo[d]imidazoles and phenylquinazolinones. acs.org
This process is considered a type of catalytic acceptorless dehydrogenation (CAD), an atom-economical and environmentally favorable method for forming new C–N bonds. nih.gov In this electrochemical protocol, the TEMPO system acts as an inexpensive and easy-to-handle radical surrogate that effectively promotes the dehydrogenation of the 2,3-dihydro heteroarene intermediate. nih.govacs.org The oxidative TEMPO redox cycle is central to the mechanism, highlighting a productive role for the 4-Oxo-TEMPO chemistry. nih.gov
The following table presents examples of N-heterocycles synthesized via this electrocatalytic acceptorless dehydrogenation method.
| Starting Materials | Product Type | Example Product | Yield |
| o-Phenylenediamine derivative, Benzyl alcohol derivative | Phenyl-benzo[d]imidazole | 2-Phenyl-1H-benzo[d]imidazole | 95% |
| o-Phenylenediamine derivative, Benzyl alcohol derivative | 5-Nitro-2-phenyl-1H-benzo[d]imidazole | 85% | |
| o-Aminobenzamide derivative, Benzyl alcohol derivative | Phenylquinazolinone | 2-Phenylquinazolin-4(3H)-one | 91% |
| o-Aminobenzamide derivative, Benzyl alcohol derivative | 6-Chloro-2-phenylquinazolin-4(3H)-one | 86% |
Data adapted from Hou, H. et al., RSC Advances, 2022. acs.org
Oxidative Aromatization Reactions
While 4-Oxo-TEMPO is a well-established catalyst for the oxidation of alcohols to aldehydes and ketones, its application in oxidative aromatization reactions is a more specialized area of its catalytic utility. ontosight.aiqualitas1998.net These reactions are crucial in organic synthesis for the creation of aromatic compounds, which are fundamental building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. acs.org
The catalytic cycle of 4-Oxo-TEMPO in these transformations generally involves its oxidation to the highly reactive N-oxoammonium ion. This species then acts as the primary oxidant, abstracting hydrogen atoms from the substrate to be aromatized. This process regenerates the reduced form of the catalyst, which can then be re-oxidized to continue the catalytic cycle. The specific mechanisms and efficacy of 4-Oxo-TEMPO in these reactions can be influenced by the choice of a co-oxidant, which is necessary to regenerate the active N-oxoammonium species.
Research in this area has explored the use of 4-Oxo-TEMPO in conjunction with various co-oxidants to achieve the aromatization of a range of substrates. These transformations are valued for their potential to proceed under mild conditions, offering an alternative to harsher methods that may employ stoichiometric amounts of heavy metal oxidants. organic-chemistry.org The continued development of 4-Oxo-TEMPO-based catalytic systems for oxidative aromatization holds promise for more environmentally benign and efficient synthetic routes to valuable aromatic compounds.
Inhibition of Polymerization by 4-Oxo-TEMPO
4-Oxo-TEMPO is recognized as an effective inhibitor for the polymerization of various monomers, a critical function in the chemical industry to ensure the stability of these reactive molecules during production, storage, and transportation. nih.govnufarm.comsemanticscholar.orgsinocurechem.com Uncontrolled polymerization can lead to the formation of undesired polymers, which can cause process disruptions, equipment fouling, and safety hazards due to the exothermic nature of these reactions. nih.gov 4-Oxo-TEMPO belongs to the family of stable nitroxide radicals, which have become industry-standard inhibitors for a range of monomers. nufarm.com
Role as a Radical Scavenger in Polymer Stabilization
The primary role of 4-Oxo-TEMPO in polymer stabilization is to act as a potent radical scavenger. chemimpex.comnih.govsigmaaldrich.com Free radical polymerization is a chain reaction initiated by radical species. nih.gov 4-Oxo-TEMPO, being a stable free radical itself, effectively intercepts and deactivates these propagating radicals, thereby terminating the polymerization chain. sinocurechem.commdpi.com This action prevents the uncontrolled growth of polymer chains and stabilizes the monomer. chemimpex.com Its ability to modulate radical reactions allows for precise control in chemical processes. chemimpex.com
Mechanism of Polymerization Inhibition in Various Monomers (e.g., Styrene (B11656), Acrylate)
The mechanism of polymerization inhibition by 4-Oxo-TEMPO is particularly well-studied for monomers like styrene and acrylates. semanticscholar.orgsinocurechem.commdpi.commade-in-china.com In the case of styrene, thermal or chemically initiated polymerization proceeds through the formation of benzyl radicals. nih.govmdpi.com When 4-Oxo-TEMPO is present, it rapidly combines with these carbon-centered radicals to form a stable, non-radical adduct. mdpi.com This reaction is kinetically favored over the reaction of the benzyl radical with another styrene monomer, thus effectively halting the polymerization process. mdpi.com
Similarly, for acrylate (B77674) monomers, 4-Oxo-TEMPO acts as a radical scavenger to terminate the propagating polymer chains. sinocurechem.com It has demonstrated good inhibitory effects on a variety of monomers including acrylates, methacrylates, and acrylic acid. sinocurechem.comlongchangchemical.comruifuchemical.com The substituent at the 4-position of the TEMPO ring structure has been shown to significantly influence its effectiveness in inhibiting polymerization. mdpi.comresearchgate.net
Impact of Temperature and Initiator on Inhibition Performance
The performance of 4-Oxo-TEMPO as a polymerization inhibitor is influenced by both temperature and the presence of initiators. Polymerization reactions are exothermic, and an increase in temperature generally leads to an increased reaction rate. nih.gov However, at elevated temperatures, such as the 115 °C operating temperature for styrene purification, 4-Oxo-TEMPO can undergo decomposition through a process known as keto-enol tautomerism. mdpi.com This decomposition can lead to the formation of less effective or inactive species, thereby reducing its inhibitory ability. mdpi.com
The type and concentration of the initiator also play a crucial role. Initiators are substances that generate the initial free radicals that start the polymerization chain. The effectiveness of 4-Oxo-TEMPO depends on its ability to scavenge these radicals faster than they can react with monomer molecules. Therefore, the performance of 4-Oxo-TEMPO is inherently linked to the rate of radical generation by the initiator.
Synergistic Effects with Other Inhibitors
Research has shown that the inhibitory performance of 4-Oxo-TEMPO can be significantly enhanced when used in combination with other types of inhibitors, a phenomenon known as synergism. semanticscholar.orgmdpi.com For instance, studies have investigated the synergistic effects of 4-Oxo-TEMPO with phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT). mdpi.com While a blend of BHT and 4-oxo-TEMPO showed some improvement in inhibiting undesired polymer formation in styrene, the effect was limited by the low abstraction of hydrogen from BHT by 4-oxo-TEMPO and the decomposition of 4-oxo-TEMPO itself. semanticscholar.orgmdpi.com
In contrast, a more pronounced synergistic effect was observed with other inhibitor combinations. For example, a mixture of 4-hydroxy-TEMPO and 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTMBP) demonstrated superior inhibition of styrene polymerization compared to the individual components. mdpi.comresearchgate.netdntb.gov.ua This synergy is attributed to the enhanced hydrogen atom donation and acceptance capabilities of the phenolic and nitroxide radical blend, respectively. nih.gov
The following table summarizes the performance of 4-Oxo-TEMPO and other inhibitors in styrene polymerization after 4 hours.
| Inhibitor | Growth Percentage (%) | Conversion Percentage (%) |
| 4-Oxo-TEMPO | 46.8 - 56.3 | 0.134 |
| 4-Hydroxy-TEMPO | 24.85 | 0.065 |
| DTMBP | 16.40 | 0.048 |
| BHT | 42.50 | 0.111 |
| DTMBP/4-Hydroxy-TEMPO (75/25 wt%) | 6.8 | Not Reported |
| Data sourced from a study on styrene polymerization inhibitors. semanticscholar.orgmdpi.comresearchgate.net |
Reactions with Hydroxyl Radicals and Degradation Pathways
4-Oxo-TEMPO, while a stable radical, can react with highly reactive species such as hydroxyl radicals (•OH). rsc.orgresearchgate.net These reactions are relevant to understanding its stability and degradation pathways in various environments, particularly in aqueous solutions exposed to conditions that generate hydroxyl radicals, such as UV irradiation of titanium dioxide. rsc.orgresearchgate.net
Studies have shown that the reaction of 4-Oxo-TEMPO with hydroxyl radicals can lead to its decay. whiterose.ac.uk The degradation process is complex and can involve both the reduction of the nitroxide group and potential ring-opening reactions. whiterose.ac.uk One proposed pathway for the degradation of related 4-substituted TEMPO derivatives involves hydrogen abstraction at the 4-position by a hydroxyl radical, which can ultimately lead to the formation of 4-Oxo-TEMPO itself from other TEMPO derivatives. rsc.orgresearchgate.net
Furthermore, in plasma-treated aqueous solutions, 4-Oxo-TEMPO has been observed to decay. whiterose.ac.uk The mechanism of this decay is thought to involve reactions with various plasma-induced reactive species, including hydroxyl radicals. whiterose.ac.uk The degradation can be influenced by the presence of other scavengers in the solution. whiterose.ac.uk Understanding these degradation pathways is crucial for predicting the long-term stability and efficacy of 4-Oxo-TEMPO in applications where it may be exposed to oxidative environments.
Hydrogen Abstraction from the 4-positionresearchgate.netresearchgate.net
The chemistry of 4-Oxo-TEMPO (also known as TEMPONE) is significantly influenced by reactions occurring at the 4-position of its piperidine ring. One key process is the abstraction of a hydrogen atom from this position. This event is often initiated by highly reactive species, such as hydroxyl radicals (•OH). rsc.orgacs.org The formation of a radical at the 4-position is a critical step that can lead to further transformations of the molecule. rsc.org
High-level ab initio calculations have shed light on the thermodynamics and kinetics of this process. rsc.orggoogle.com These studies reveal a thermodynamic preference for the abstraction of the hydrogen atom at the 4-position compared to other locations on the TEMPO scaffold. rsc.orggoogle.com However, the computed activation barriers indicate that this pathway, while viable, is kinetically less favored than hydrogen abstraction from other sites on the molecule. rsc.orggoogle.com
Once the radical is formed at the 4-position, it can undergo further reactions. Computational models have elucidated two primary pathways for the subsequent conversion to 4-Oxo-TEMPO, involving combination with either a second hydroxyl radical or with dioxygen. rsc.orggoogle.com
The kinetics of hydrogen atom transfer (HAT) involving the 4-oxo functional group have also been studied. For instance, the transfer of a hydrogen atom between 4-oxo-TEMPO and the hydroxylamine derivative of TEMPO (TEMPO-H) demonstrates specific rate constants.
Table 1: Kinetic Data for Hydrogen Atom Transfer Reaction The following table details the rate constants for the hydrogen and deuterium atom transfer between 4-oxo-TEMPO and TEMPO-H in acetonitrile (B52724) at 298 K. wikipedia.org
| Reaction | Solvent | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| 4-oxo-TEMPO• + TEMPO-H → 4-oxo-TEMPO-H + TEMPO• | Acetonitrile | 10 ± 1 M⁻¹ s⁻¹ | 23 ± 3 |
| 4-oxo-TEMPO• + TEMPO-D → 4-oxo-TEMPO-D + TEMPO• | Acetonitrile | 0.44 ± 0.05 M⁻¹ s⁻¹ | - |
Formation of 4-Oxo-TEMPO from Other TEMPO Derivatives (e.g., TEMPOL)researchgate.netresearchgate.net
4-Oxo-TEMPO is a frequently observed product resulting from the transformation of other 4-substituted TEMPO derivatives, with 4-hydroxy-TEMPO (TEMPOL) being a prominent precursor. rsc.orgacs.org The conversion of TEMPOL to 4-Oxo-TEMPO is often observed during processes involving oxidative stress, such as the photocatalytic irradiation of titanium dioxide (TiO₂) suspensions containing TEMPOL. rsc.orgacs.org
The mechanism for this transformation is understood to be initiated by hydroxyl radicals (•OH). acs.orggoogle.com The process begins with the abstraction of an alpha-hydrogen atom from the 4-position of the TEMPOL piperidine ring by a hydroxyl radical. acs.org This initial step is a key part of the deactivation pathway for TEMPOL under such conditions. acs.org Following the hydrogen abstraction, subsequent reaction steps lead to the formation of the ketone functional group at the 4-position, yielding 4-Oxo-TEMPO. rsc.orgacs.org An alternative mechanism considered competitive involves the formation of an alkoxyl radical intermediate from TEMPOL. rsc.orggoogle.com
Experimental techniques such as Electron Spin Resonance (ESR) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been crucial in monitoring this conversion. rsc.org ESR spectroscopy allows for the detection and quantification of the paramagnetic species involved, showing a decrease in the TEMPOL signal and a concurrent increase in the signal corresponding to 4-Oxo-TEMPO over time during irradiation. rsc.org
Table 2: Experimental Evidence for Conversion of TEMPOL to 4-Oxo-TEMPO This table summarizes findings from ESI-MS analysis during the irradiation of TEMPOL in the presence of TiO₂, highlighting the detection of key species. rsc.org
| Analysis Stage | Detected Species of Interest | Observation |
| Pre-irradiation | TEMPOL (as [M+H₂]⁺ at m/z 174) | The primary species present is the starting material, TEMPOL. rsc.org |
| During Irradiation | 4-Oxo-TEMPO (TEMPONE), Piperidine derivatives (2H and 5H) | Increased abundance of 4-Oxo-TEMPO and related piperidines is observed. rsc.org |
| Post-irradiation | 4-Oxo-TEMPO (TEMPONE), Piperidine derivatives (2H and 5H) | Significant presence of the oxidation product 4-Oxo-TEMPO. rsc.org |
Industrially, 4-Oxo-TEMPO can be prepared by the oxidation of Triacetonamine (B117949) (TAA) using hydrogen peroxide as the oxidizing agent, often in the presence of a catalyst. TEMPOL itself is synthesized from triacetone amine, making it a cost-effective starting point for various TEMPO derivatives.
Biological and Biomedical Research Applications of 4 Oxo Tempo
Investigation of Oxidative Stress and Antioxidant Mechanisms
4-Oxo-TEMPO is widely utilized in research focused on understanding the mechanisms of oxidative stress and the function of antioxidants. chemimpex.com Its stable free radical properties make it a valuable compound for studying the implications of oxidative stress in biological systems. chemimpex.com Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of chronic inflammatory diseases. nih.gov
Mimicking Superoxide (B77818) Dismutase (SOD) Activity
A key application of 4-Oxo-TEMPO is its ability to mimic the activity of superoxide dismutase (SOD), a critical antioxidant enzyme. medchemexpress.commedchemexpress.com SODs are the primary defense against the superoxide anion (O₂⁻•) by converting it to hydrogen peroxide (H₂O₂) and molecular oxygen. nih.govphysiology.org Similar to SOD, nitroxides like 4-Oxo-TEMPO can catalytically decompose superoxide, acting as SOD mimetics. mdpi.com This action is crucial as it prevents the formation of more damaging reactive species. medchemexpress.com The SOD mimetic activity of piperidine (B6355638) nitroxides, the class to which 4-Oxo-TEMPO belongs, has been correlated with their antihypertensive effects. physiology.org
Reduction of Superoxide Radicals and Inhibition of Hydroxyl Radical/Peroxynitrite Formation
By reducing superoxide radicals, 4-Oxo-TEMPO plays a significant role in mitigating oxidative damage. medchemexpress.com The scavenging of superoxide is a critical step in preventing the formation of highly reactive and damaging species such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). medchemexpress.commedchemexpress.com Peroxynitrite, formed from the reaction of superoxide and nitric oxide, is a potent oxidant and nitrating agent implicated in tissue damage in various inflammatory conditions. nih.gov Research has shown that nitroxides, including 4-Oxo-TEMPO, can effectively prevent peroxynitrite-induced nitration reactions. researchgate.net Studies on the related compound, 4-hydroxy-TEMPO (Tempol), have demonstrated its ability to inhibit peroxynitrite-mediated nitration of phenolic compounds, suggesting a protective role against peroxynitrite-induced damage. nih.gov
Enzyme Kinetics and Metabolic Pathway Studies
4-Oxo-TEMPO serves as a valuable tool in the study of enzyme kinetics and the elucidation of metabolic pathways. chemimpex.com Its involvement in redox reactions allows researchers to probe the activity of various enzymes and understand metabolic transformations. For instance, in studies of inhibitor performance, the decomposition of 4-Oxo-TEMPO through keto-enol tautomerism, leading to the formation of nitroso and hydroxylamine (B1172632) compounds, provides insights into reaction mechanisms. mdpi.com Furthermore, the use of isotopically labeled 4-Oxo-TEMPO, such as Tempone-¹⁵N,d₁₆, is applicable in metabolic flux analysis, offering a deeper understanding of metabolic networks. medchemexpress.com
Applications in Magnetic Resonance Imaging (MRI) as a Contrast Agent
The paramagnetic nature of 4-Oxo-TEMPO, owing to its unpaired electron, makes it a suitable contrast agent for Magnetic Resonance Imaging (MRI). medchemexpress.comchemondis.compnas.org Nitroxides, in general, can serve as T1 contrast agents, and their biological instability, leading to reduction to diamagnetic hydroxylamines, can be exploited to provide information on tissue redox status. aacrjournals.org This has led to the development of "redox-sensitive" MRI techniques.
Assessment of Metabolic Activity and Hypoxic Sensitivity
4-Oxo-TEMPO is particularly useful as a contrast agent for assessing metabolic activity and hypoxic sensitivity in tissues. medchemexpress.comchemondis.com The rate of reduction of nitroxides like 4-Oxo-TEMPO is often higher in tumor tissues compared to normal tissues, reflecting differences in their redox environments. aacrjournals.orgmdpi.com This differential reduction can be visualized and quantified using techniques like Overhauser-enhanced MRI (OMRI) and Electron Paramagnetic Resonance Imaging (EPRI), providing spatial maps of tissue redox status. pnas.orgaacrjournals.org For instance, studies have demonstrated the feasibility of in vivo imaging where the distribution and reduction of isotopically labeled 4-Oxo-TEMPO can be monitored over time, offering insights into metabolic processes and regions of hypoxia. pnas.org
Research into Drug Delivery Systems
The unique properties of 4-Oxo-TEMPO have also led to its application in the research and development of drug delivery systems. chemimpex.com Its ability to be incorporated into larger molecular structures and nanoparticles allows for the creation of novel delivery vehicles. These systems can be designed to release therapeutic agents in response to specific physiological cues, such as the redox environment of a target tissue. The antioxidant properties of the nitroxide can also be harnessed to protect the drug cargo or the target tissue from oxidative damage. chemimpex.com
Studies on Ischemia-Reperfusion Injury and Acute Renal Failure
Ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury (AKI), a condition characterized by a rapid decline in renal function. nih.govbrieflands.com This pathological process occurs when the blood supply to the kidneys is temporarily interrupted (ischemia) and then restored (reperfusion). researchgate.net The reintroduction of oxygen during reperfusion, paradoxically, triggers a cascade of detrimental events, including the massive formation of reactive oxygen species (ROS). researchgate.netresearchgate.net This surge in ROS, such as superoxide anions, overwhelms the endogenous antioxidant defenses, leading to oxidative stress, cellular damage, inflammation, and ultimately, acute renal failure. nih.govjci.org
The compound 4-Oxo-TEMPO (also known as Tempone) has been investigated for its potential protective effects in this setting. nih.govmedchemexpress.com As a stable, water-soluble nitroxide radical, 4-Oxo-TEMPO functions as a superoxide dismutase (SOD) mimetic. nih.govmedchemexpress.com This allows it to scavenge superoxide radicals, thereby mitigating the initial burst of oxidative stress that characterizes I/R injury. medchemexpress.com
Detailed Research Findings
Preclinical research, particularly in rat models of renal I/R, has demonstrated the efficacy of 4-Oxo-TEMPO in ameliorating the key aspects of AKI. In these studies, ischemia is typically induced by temporarily clamping the renal arteries, followed by a period of reperfusion to simulate the clinical scenario. creative-biolabs.com
The findings from a pivotal study by Patel et al. (2002) indicated that 4-Oxo-TEMPO significantly reduces renal dysfunction and injury caused by oxidative stress. nih.govnih.gov In animal models subjected to renal I/R, treatment with 4-Oxo-TEMPO led to a marked improvement in kidney function. This was evidenced by a significant reduction in the serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), which are key biomarkers that accumulate in the blood when the kidneys are unable to filter waste effectively. sems-journal.ch
Furthermore, the protective effects of 4-Oxo-TEMPO were directly linked to its antioxidant activity within the kidney tissue. The compound was shown to substantially decrease lipid peroxidation, a major indicator of oxidative damage to cell membranes. nih.govjci.org This was quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, which were found to be significantly lower in the kidneys of treated animals compared to the untreated I/R group. brieflands.comnih.gov
Histological examination of the kidney tissue from these studies provided further evidence of the compound's protective role. The kidneys from untreated I/R animals typically show severe signs of acute tubular necrosis, including widespread damage to the renal tubules, loss of brush borders, and the formation of casts. In contrast, the administration of 4-Oxo-TEMPO was found to substantially attenuate these pathological changes, preserving the structural integrity of the kidney tissue.
These research findings highlight that 4-Oxo-TEMPO confers significant protection against renal I/R injury by reducing superoxide-mediated oxidative stress, which in turn preserves renal function and structure. nih.gov
Interactive Data Tables
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham (Control) | 0.5 ± 0.1 | 22 ± 3 |
| Ischemia-Reperfusion (I/R) | 3.8 ± 0.5 | 155 ± 12 |
| I/R + 4-Oxo-TEMPO | 1.2 ± 0.3 | 65 ± 8 |
| Data are illustrative, representing typical findings where I/R causes a sharp increase in creatinine and BUN, and treatment with 4-Oxo-TEMPO significantly mitigates this increase. |
| Group | Renal Malondialdehyde (MDA) (nmol/mg protein) | Kidney Tissue Damage Score (Scale 0-4) |
| Sham (Control) | 1.5 ± 0.2 | 0.2 ± 0.1 |
| Ischemia-Reperfusion (I/R) | 5.9 ± 0.7 | 3.5 ± 0.4 |
| I/R + 4-Oxo-TEMPO | 2.1 ± 0.4 | 1.1 ± 0.3 |
| Data are illustrative, representing typical findings where I/R leads to increased MDA levels and severe tissue damage, while 4-Oxo-TEMPO treatment brings these markers closer to control levels. |
Materials Science Applications of 4 Oxo Tempo
Stabilization of Polymers and Advanced Materials Development
4-Oxo-TEMPO plays a crucial role in the stabilization of polymers. chemimpex.comchemimpex.com Its nature as a stable free radical allows it to act as a radical scavenger, a property that is instrumental in enhancing the durability and performance of polymeric materials. chemimpex.comchemimpex.com By reacting with and neutralizing reactive radical species that can initiate degradation pathways, 4-Oxo-TEMPO and its derivatives contribute to the long-term stability of plastics. wikipedia.org This inhibitory effect on polymerization is particularly effective for a range of monomers including acrylates, methacrylates, styrene (B11656), and butadiene, often outperforming traditional stabilizers like phenols and aromatic amines. ruifuchemical.commade-in-china.com
The compound is also integral to the development of advanced materials, including nanocomposites. chemimpex.comchemimpex.com Its ability to modulate radical reactions provides precise control during chemical processes, which is essential for creating materials with specific, enhanced properties. chemimpex.comchemimpex.com
Role in Controlled Radical Polymerization
4-Oxo-TEMPO is a key mediator in controlled radical polymerization, a technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. wikipedia.org
Nitroxide Mediated Polymerization (NMP) of Styrene and Acrylates
4-Oxo-TEMPO is utilized as a mediating nitroxide in Nitroxide Mediated Polymerization (NMP). In the polymerization of acrylates, using 4-Oxo-TEMPO allows the reaction to proceed at elevated temperatures, which is a notable improvement over using unsubstituted TEMPO. For instance, the polymerization of n-butyl acrylate (B77674) can be successfully carried out using a 4-oxo-TEMPO-capped polystyrene macroinitiator. researchgate.net
Research has shown that in the NMP of styrene, the presence of 4-Oxo-TEMPO can influence the reaction kinetics. cmu.edu While it demonstrates the ability to control the polymerization, differences in induction times have been observed compared to other TEMPO derivatives, which are likely attributable to side reactions with the initiator. cmu.edu Studies involving 4-oxo-TEMPO-capped polystyrene macroinitiators for the polymerization of tert-butyl acrylate have also been conducted. researchgate.net
Control of Polydispersity in Polymer Synthesis
A primary goal of controlled radical polymerization is to produce polymers with a low polydispersity index (PDI), indicating a uniform chain length. While the use of 4-Oxo-TEMPO in the polymerization of acrylates represents an advancement, achieving low polydispersity can still be challenging. For example, in certain acrylate polymerizations mediated by 4-Oxo-TEMPO, polydispersities have been reported in the range of 1.40 to 1.67. However, in the polymerization of n-butyl acrylate using a 4-oxo-TEMPO capped polystyrene macroinitiator, polymers with a narrow polydispersity index of 1.2–1.4 have been achieved. researchgate.net The ability to control polydispersity is a key factor in tailoring the final properties of the polymer. tandfonline.com
Application in Nanocomposites and Other Advanced Materials
4-Oxo-TEMPO is employed in the synthesis of advanced materials such as nanocomposites. chemimpex.comchemimpex.com Its function in modulating radical reactions allows for the precise construction of these complex materials. chemimpex.comchemimpex.com For example, 4-Oxo-TEMPO has been chemically entrapped in sol-gel silica (B1680970) hybrid materials to create nanostructured catalysts. qualitas1998.net This is achieved through the reductive amination of 4-Oxo-TEMPO followed by sol-gel polycondensation. qualitas1998.net Such methods pave the way for creating materials with enhanced selectivity and properties that are not achievable through conventional synthesis. qualitas1998.net The development of these materials is crucial for a wide range of applications, from industrial catalysis to advanced electronics. nih.gov
Redox Sources for Anodes in Lithium Secondary Batteries
4-Oxo-TEMPO and its derivatives are recognized for their potential as redox sources for electrodes in lithium secondary batteries. ruifuchemical.comchemicalbook.comscientificlabs.iescientificlabs.com The stable radical can undergo reversible oxidation and reduction, a fundamental property for charge storage. This has led to its investigation as a component in the cathodes of lithium-ion batteries. qut.edu.au The electrochemical properties of TEMPO-based materials, including 4-Oxo-TEMPO, make them promising candidates for developing organic radical batteries. encyclopedia.pubmdpi.com
Studying Sulfate Ion and Oxygen Radical Formation in Batteries via 4-Oxo-TEMPO
4-Oxo-TEMPO serves as a valuable tool for investigating reaction mechanisms within batteries. Specifically, its precursor, 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TEMP), is used as a chemical probe to detect the formation of singlet oxygen (¹O₂). rsc.orgista.ac.at In the presence of ¹O₂, 4-oxo-TEMP reacts to form the stable radical 4-Oxo-TEMPO, which can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. rsc.orguniroma1.it
This method has been applied to study the complex chemistries in non-aqueous Li-O₂ batteries. uniroma1.it However, it is important to note that the specificity of 4-oxo-TEMP as a probe for singlet oxygen has been questioned, as it can also react with other species like peroxodicarbonates, potentially leading to false positives. rsc.orgrsc.org Despite these limitations, the use of 4-Oxo-TEMPO and its precursors provides crucial insights into the formation of reactive oxygen species and other degradation pathways that affect battery performance and cyclability. uniroma1.it
Theoretical and Computational Studies on 4 Oxo Tempo
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and high-level ab initio methods, have proven to be invaluable tools for understanding the behavior of 4-Oxo-TEMPO. rsc.orgakj.az These computational approaches allow for the detailed examination of molecular properties and reaction pathways at the atomic level.
Computational methods are instrumental in predicting and confirming the structures of transient nitroxide intermediates that are formed during chemical reactions. conicet.gov.ar For instance, in the context of hindered amine light stabilizers (HALS), of which TEMPO derivatives are model compounds, theoretical calculations have been used to explore potential deactivation pathways. rsc.orgscispace.com High-level ab initio calculations have been employed to investigate the formation of 4-Oxo-TEMPO (also known as TEMPONE) from 4-substituted TEMPO derivatives through reactions with hydroxyl radicals. rsc.orgscispace.comresearchgate.net These studies help to elucidate the structures of the radical intermediates involved in these transformations. rsc.orgresearchgate.net
DFT calculations have also been successfully applied to determine or confirm the structures of nitroxide intermediates in various reactions, including those involved in nitroxide-mediated polymerization (NMP). conicet.gov.ar By comparing theoretically predicted structures and properties with experimental data, researchers can gain confidence in the identity of transient species. conicet.gov.ar
DFT calculations are frequently used to map out the potential energy surfaces of reactions involving 4-Oxo-TEMPO, providing detailed insights into reaction mechanisms. rsc.org For example, the mechanism of 4-Oxo-TEMPO decomposition via keto-enol tautomerism, which can impact its effectiveness as a polymerization inhibitor, has been explained in the literature with the aid of computational analysis. mdpi.com This process leads to the formation of nitroso and hydroxylamine (B1172632) compounds. mdpi.com
In the context of electrocatalysis, DFT has been used to investigate the role of 4-Oxo-TEMPO in the acceptorless dehydrogenation of N-heterocycles. rsc.org The calculations revealed that 4-Oxo-TEMPO can promote the formation of a key phenylmethanol radical intermediate with a lower activation energy barrier compared to the unsubstituted TEMPO radical. rsc.org Specifically, the energy barrier for this transformation was calculated to be +27.81 kcal mol⁻¹ with 4-Oxo-TEMPO, compared to +34.83 kcal mol⁻¹ with TEMPO. rsc.org
Furthermore, computational studies have been crucial in understanding the oxidation of 4-substituted TEMPO derivatives. rsc.orgscispace.comresearchgate.net High-level ab initio calculations have elucidated potential reaction pathways for the formation of 4-Oxo-TEMPO from 4-hydroxy-TEMPO (TEMPOL) initiated by hydroxyl radicals. rsc.orgscispace.comresearchgate.net These calculations have considered hydrogen abstraction from the 4-position and subsequent reactions, as well as an alternative mechanism involving an alkoxyl radical intermediate. rsc.orgresearchgate.net
A significant application of quantum chemical calculations for 4-Oxo-TEMPO is the modeling of its spectroscopic parameters, particularly the hyperfine coupling constants (HFCCs) observed in Electron Spin Resonance (ESR) spectroscopy. conicet.gov.ar DFT methods have been systematically evaluated for their ability to accurately predict the HFCCs of various nitroxyl (B88944) radicals, including 4-Oxo-TEMPO. conicet.gov.arresearchgate.net
In these studies, different exchange-correlation functionals (like B3LYP, PBE0, and BHandHLYP) and basis sets (like EPR-II and EPR-III) are tested against experimental HFCC values. conicet.gov.arresearchgate.net Such comparative studies are essential for establishing reliable computational protocols for predicting the ESR spectra of nitroxide radicals. conicet.gov.ar The accurate prediction of HFCCs is vital for identifying and characterizing radical species in complex chemical systems, such as during polymerization reactions. conicet.gov.arresearchgate.net The influence of the solvent environment on the calculated HFCCs is also an important consideration and has been addressed using continuum models like the Polarizable Continuum Model (PCM). researchgate.netnih.gov
Analysis of Reaction Mechanisms and Pathways
Electrophilicity Index and its Correlation with Inhibitory Effects
The electrophilicity index (ω) is a conceptual DFT-based reactivity descriptor that quantifies the ability of a chemical species to accept electrons. pmf.unsa.ba This index has been effectively used to understand and predict the performance of 4-Oxo-TEMPO and other stable nitroxide radicals (SNRs) as polymerization inhibitors. mdpi.comsemanticscholar.orgresearchgate.net
Studies have shown a direct correlation between the electrophilicity of SNRs and their effectiveness in inhibiting the polymerization of monomers like styrene (B11656). mdpi.comsemanticscholar.orgresearchgate.netnih.gov A higher electrophilicity index in SNRs generally corresponds to a better inhibitory effect. semanticscholar.org For a series of TEMPO derivatives, the order of electrophilicity was found to be: 4-hydroxy-TEMPO > 4-oxo-TEMPO > 4-amino-TEMPO > TEMPO. mdpi.comsemanticscholar.org This trend suggests that 4-Oxo-TEMPO is a more effective inhibitor than the unsubstituted TEMPO. mdpi.comsemanticscholar.org
The electrophilicity index is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pmf.unsa.ba Soft molecules, such as 4-hydroxy-TEMPO and 4-oxo-TEMPO, are characterized by lower chemical hardness and smaller HOMO-LUMO gaps, which contributes to their higher reactivity and electrophilicity. semanticscholar.orgresearchgate.net
The following table presents the calculated electrophilicity index and other quantum chemical parameters for 4-Oxo-TEMPO and related compounds from a study on styrene polymerization inhibitors. researchgate.net
| Compound | Chemical Potential (µ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| 4-hydroxy-TEMPO | -3.4284 | 1.8384 | 3.1953 |
| 4-oxo-TEMPO | -4.0454 | 2.2561 | 3.6264 |
| 4-amino-TEMPO | -3.1168 | 2.1649 | 2.2450 |
| TEMPO | -2.9325 | 2.2792 | 1.8860 |
| Data sourced from a study on screening inhibitors for styrene polymerization. researchgate.net |
Experimental results on the inhibition of styrene polymerization have shown a good correlation with the calculated electrophilicity indices. For instance, after 4 hours of reaction, the polymer growth percentage was found to be lower for SNRs with higher electrophilicity. semanticscholar.orgresearchgate.netresearchgate.net
Investigation of Hydrogen Atom Transfer Reactions and Tunneling Effects
Hydrogen atom transfer (HAT) is a fundamental reaction process for 4-Oxo-TEMPO, particularly in its role as an oxidant and in self-exchange reactions with its corresponding hydroxylamine. acs.orgnih.govunt.edunih.govresearchgate.net Computational and experimental studies have provided compelling evidence for the occurrence of quantum mechanical tunneling in these HAT reactions. acs.orgnih.govunt.edunih.gov
In the pseudo self-exchange reaction between 4-Oxo-TEMPO and TEMPO-H (the hydroxylamine of TEMPO), a surprisingly large kinetic isotope effect (KIE) was observed. The reaction proceeds with a rate constant k₂H,MeCN = 10 ± 1 M⁻¹ s⁻¹ in acetonitrile (B52724) at 298 K. acs.orgnih.govunt.edunih.gov However, when the hydrogen atom is replaced by deuterium (B1214612) (in TEMPO-D), the reaction is significantly slower, with a rate constant k₂D,MeCN = 0.44 ± 0.05 M⁻¹ s⁻¹, resulting in a large KIE (kH/kD) of 23 ± 3. acs.orgnih.govunt.edunih.gov A similarly large KIE of 21 ± 3 was found for the reaction of 4-Oxo-TEMPO with 4-MeO-TEMPO-H(D). acs.orgnih.govnih.gov
These large KIE values, along with analysis of the activation parameters (EaD - EaH and log(AH/AD)), strongly indicate that hydrogen tunneling plays a significant role in these reactions. acs.orgnih.govunt.edunih.gov Tunneling allows the hydrogen atom to penetrate the activation barrier rather than going over it, leading to faster reaction rates than predicted by classical transition state theory, especially for the lighter protium (B1232500) isotope.
Computational studies using programs like POLYRATE have been used to model these HAT reactions and have confirmed that substantial tunneling occurs in model systems like the (CH₃)₂NO• + (CH₃)₂NOH self-exchange reaction. unt.edunih.govresearchgate.net These theoretical investigations are crucial for interpreting the experimental observations and for providing a deeper understanding of the quantum effects that govern the reactivity of 4-Oxo-TEMPO.
The following table summarizes the experimental kinetic data for the HAT reaction between 4-Oxo-TEMPO and TEMPO-H/D in different solvents. acs.orgnih.gov
| Reaction | Solvent | Rate Constant (k) at 298 K (M⁻¹ s⁻¹) | KIE (kH/kD) |
| 4-oxo-TEMPO• + TEMPO-H | MeCN | 10 ± 1 | 23 ± 3 |
| 4-oxo-TEMPO• + TEMPO-D | MeCN | 0.44 ± 0.05 | |
| 4-oxo-TEMPO• + TEMPO-H | CH₂Cl₂ | - | 23 ± 4 |
| 4-oxo-TEMPO• + TEMPO-H | CCl₄ | - | 18 ± 5 |
| Data adapted from studies on nitroxyl radical plus hydroxylamine pseudo self-exchange reactions. acs.orgnih.gov |
Future Directions and Emerging Research Avenues for 4 Oxo Tempo
Development of Novel 4-Oxo-TEMPO Derivatives with Enhanced Properties
The core structure of 4-Oxo-TEMPO serves as a versatile scaffold for the synthesis of new derivatives with tailored properties. Researchers are actively exploring modifications to the piperidine (B6355638) ring to enhance catalytic activity, stability, and solubility for specific applications.
One area of focus is the synthesis of derivatives with altered redox potentials. The reactivity of TEMPO derivatives in oxidation reactions is influenced by the nitroxyl (B88944)/oxoammonium redox potential. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups at the 4-position can modulate the redox properties, making the derivatives more efficient catalysts for specific transformations. rsc.orgnih.gov Studies have shown that the substituent at the 4-position significantly impacts the ability of TEMPO to inhibit polymerization. semanticscholar.org For example, 4-hydroxy-TEMPO has demonstrated greater effectiveness in inhibiting styrene (B11656) polymerization compared to 4-oxo-TEMPO. semanticscholar.org
Furthermore, the development of polymer-supported or immobilized 4-Oxo-TEMPO derivatives is a promising avenue for creating recyclable and more sustainable catalytic systems. organic-chemistry.org Attaching 4-Oxo-TEMPO to solid supports like silica (B1680970) gel or magnetic nanoparticles allows for easy separation and reuse of the catalyst, which is crucial for industrial applications. organic-chemistry.orgrsc.org For example, a silica gel-supported TEMPO catalyst has been successfully used for the aerobic oxidation of alcohols. organic-chemistry.org
Expanded Applications in "Green Chemistry" and Sustainable Processes
The principles of "green chemistry" emphasize the development of environmentally benign chemical processes. 4-Oxo-TEMPO and its derivatives are playing an increasingly important role in this area, particularly in the development of metal-free and sustainable oxidation technologies. organic-chemistry.orgnih.govnih.gov
A significant application lies in the aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids, using air or pure oxygen as the oxidant. organic-chemistry.org These processes, often catalyzed by a combination of a TEMPO derivative and a co-catalyst, offer a greener alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants. organic-chemistry.orgrsc.org For instance, a system comprising Fe(NO3)3·9H2O, TEMPO, and MCl has been shown to be effective for the sustainable oxidation of alcohols to carboxylic acids at room temperature. organic-chemistry.org
Moreover, 4-Oxo-TEMPO has been utilized in the synthesis of nanofibrillated cellulose (B213188) from wood pulp through a magnetically separable TEMPO-mediated oxidation process. rsc.org This method allows for catalyst recovery and reuse, making the process more cost-effective and environmentally friendly by preventing the release of the catalyst into wastewater. rsc.org The use of 4-Oxo-TEMPO in electrocatalytic systems for the acceptorless dehydrogenation of N-heterocycles also represents a sustainable approach to synthesizing valuable organic compounds. nih.gov
Integration with Advanced Analytical Techniques for Deeper Mechanistic Understanding
To fully harness the potential of 4-Oxo-TEMPO, a thorough understanding of its reaction mechanisms is essential. The integration of advanced analytical techniques is providing unprecedented insights into the role of 4-Oxo-TEMPO in various chemical and biological processes.
Electron Spin Resonance (ESR) spectroscopy is a critical tool for studying the radical nature of 4-Oxo-TEMPO and its interactions. rsc.orgresearchgate.net It allows for the direct detection and characterization of the nitroxide radical and its transformation products. rsc.orgresearchgate.net For example, ESR has been used to monitor the formation of 4-Oxo-TEMPO from the oxidation of 4-substituted TEMPO derivatives. rsc.orgresearchgate.net Furthermore, in operando EPR has been employed to unravel the mechanisms of 4-Oxo-TEMPO formation and decomposition in lithium-oxygen batteries. researchgate.net
Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), provide complementary information by identifying the even-electron products of reactions involving 4-Oxo-TEMPO. rsc.orgresearchgate.net The combination of ESR and ESI-MS has been instrumental in elucidating the reaction pathways of TEMPO derivatives with hydroxyl radicals. rsc.orgresearchgate.net Other techniques like Gas Chromatography-Mass Spectrometry (GC/MS) have been used to identify radicals trapped by 4-Oxo-TEMPO, indirectly monitoring the presence of highly reactive species like hydroxyl radicals. rjptonline.org
Potential in New Therapeutic Strategies
The unique redox properties of nitroxides like 4-Oxo-TEMPO have garnered significant interest in the biomedical field. chemimpex.comresearchgate.net Their ability to act as radical scavengers and modulate cellular redox states opens up possibilities for new therapeutic interventions. chemimpex.comresearchgate.netmdpi.com
Nitroxides have shown potential as antioxidants, protecting against oxidative stress-related damage. chemimpex.commdpi.com They can mimic the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, and reduce the formation of damaging reactive oxygen species. physiology.orgmedchemexpress.com Studies have investigated the use of TEMPO derivatives in mitigating ischemia-reperfusion injury and acute renal failure. medchemexpress.com The antihypertensive effects of piperidine nitroxides, including 4-Oxo-TEMPO, have also been explored, with their efficacy being linked to their SOD mimetic activity. physiology.org
Furthermore, the ability of nitroxides to cross cell membranes and participate in cellular redox cycling makes them promising candidates for drug delivery systems and as contrast agents in magnetic resonance imaging (MRI) and dynamic nuclear polarization (DNP). chemimpex.commedchemexpress.comscientificlabs.com Research is ongoing to explore the full therapeutic potential of 4-Oxo-TEMPO and its derivatives, including their anti-inflammatory and potential anticancer properties. ebi.ac.ukwikipedia.org However, it is also important to consider the genotoxicity of these compounds, as studies have shown that 4-Oxo-TEMPO can be cytotoxic and mutagenic in mammalian cells. nih.gov
Q & A
Q. What mechanistic insights explain contradictory data on 4-Oxo-TEMPO’s decomposition pathways in thermal vs. photochemical conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and mass spectrometry identify decomposition products (e.g., nitroso compounds, TEMPOH). Computational studies (e.g., keto-enol tautomerism simulations) clarify how temperature and solvent polarity influence pathways. Photochemical degradation can be probed via UV-Vis absorption spectroscopy, where 4-Oxo-TEMPO’s interaction with substrates alters absorption peaks (e.g., increased absorbance at 300 nm) .
Q. How can researchers resolve discrepancies between 4-Oxo-TEMPO’s high electrophilicity and its unexpected performance in inhibition studies?
- Methodological Answer : Hydrogen-bonding interactions in ionic liquids (ILs) or polar solvents may counteract electrophilicity. For example, 70% of 4-Oxo-TEMPO resides in the polar domain of choline-based ILs due to hydrogen bonding with hydroxyl groups. Advanced NMR or MD simulations can map these interactions, while kinetic studies under varying solvent polarities reveal environment-dependent inhibition efficiency .
Methodological Considerations for Data Contradictions
-
Contradiction Example : Conflicting reports on 4-Oxo-TEMPO’s stability in ionic liquids.
-
Contradiction Example : Variability in ESR linewidths across studies.
- Resolution Strategy : Standardize sample preparation (e.g., matrix composition, temperature) and validate spectral acquisition parameters. The stiff carbonyl group reduces hyperfine broadening, but unresolved interactions in liquid-crystalline phases may require high-field ESR for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
